Lipophilicity (LogP) Profile: A Balanced Hydrophobic Core Differentiated from Mono- and Dichlorinated Analogs
The experimental LogP value for 2-chloro-5-fluorophenol is 2.18 [1], placing it in an optimal range for balancing membrane permeability and aqueous solubility. This value is substantially higher than that of phenol (LogP 1.46) and 2-fluorophenol (LogP 1.53), yet markedly lower than the more lipophilic 2,4-dichlorophenol (LogP 3.06) . This intermediate lipophilicity, achieved through the specific ortho-chloro/meta-fluoro substitution pattern, offers a quantifiable advantage over simpler analogs for fragment-based drug discovery and lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 |
| Comparator Or Baseline | Phenol (LogP 1.46), 2-Fluorophenol (LogP 1.53), 2,4-Dichlorophenol (LogP 3.06) |
| Quantified Difference | ΔLogP = +0.72 vs. phenol; +0.65 vs. 2-fluorophenol; -0.88 vs. 2,4-dichlorophenol |
| Conditions | Experimental or predicted values from authoritative chemical databases |
Why This Matters
This LogP value is critical for medicinal chemists seeking to optimize a compound's permeability and solubility, and it provides a quantitative basis for selecting 2-chloro-5-fluorophenol over more or less lipophilic alternatives.
- [1] Molbase. 2-Chloro-5-fluorophenol. Available at: https://qiye.molbase.cn/3827-49-4.html (accessed April 16, 2026). View Source
